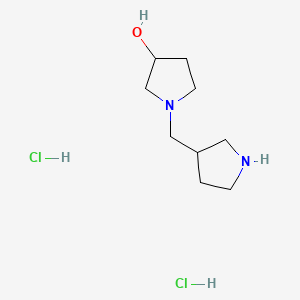

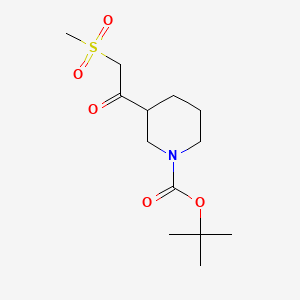

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

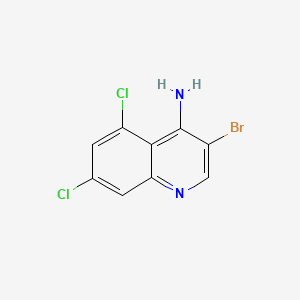

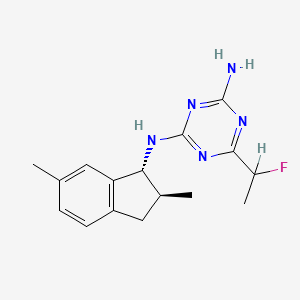

The compound “1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride” is likely to be a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The molecular formula is C9H20Cl2N2 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The molecular weight of the compound is 227.173 . Other physical and chemical properties are not available.Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Cycloaddition Reactions: Pyrrolidine derivatives, like the compound , play a crucial role in cycloaddition reactions. For example, Magdalena Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines via [3+2] cycloaddition, showcasing their significance in producing heterocyclic organic compounds with biological effects. Such reactions proceed under mild conditions and have implications in medicine and industry.

- Enamine Chemistry: Research by J. B. Rasmussen et al. (1981) demonstrated the use of enamino-thione derivatives to synthesize various pyrrolidines, further highlighting the compound's utility in creating complex structures through cycloaddition reactions.

Pharmaceutical and Biological Research

- Antibacterial Agents: A study by J. Domagala et al. (1993) synthesized a series of quinolone and naphthyridine derivatives, including pyrrolidine variants, to evaluate their antibacterial efficacy. This research provided insights into the structural features influencing potency and in vivo efficacy.

- Enantioselective Synthesis: The work by K. Kulig et al. (2007) detailed the asymmetric synthesis of pyrrolidin-2-one derivatives, highlighting the role of pyrrolidine derivatives in synthesizing enantioenriched compounds for pharmaceutical applications.

Mecanismo De Acción

Mode of Action

It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, leading to changes in cellular function.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 1-(3-pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is currently lacking .

Propiedades

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-2-4-11(7-9)6-8-1-3-10-5-8;;/h8-10,12H,1-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYDSIGDVKQGLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCC(C2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716647 |

Source

|

| Record name | 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride | |

CAS RN |

1219961-32-6 |

Source

|

| Record name | 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

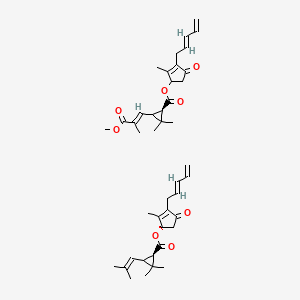

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)

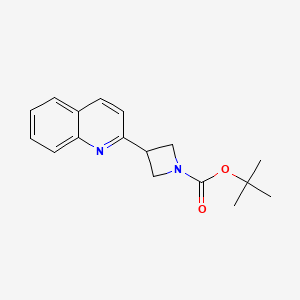

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)